N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20011150
InChI: InChI=1S/C18H14BrFN6O/c19-13-1-3-16-12(9-13)5-7-25(16)8-6-21-18(27)15-10-14(20)2-4-17(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27)
SMILES:
Molecular Formula: C18H14BrFN6O
Molecular Weight: 429.2 g/mol

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC20011150

Molecular Formula: C18H14BrFN6O

Molecular Weight: 429.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide -

Specification

Molecular Formula C18H14BrFN6O
Molecular Weight 429.2 g/mol
IUPAC Name N-[2-(5-bromoindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C18H14BrFN6O/c19-13-1-3-16-12(9-13)5-7-25(16)8-6-21-18(27)15-10-14(20)2-4-17(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27)
Standard InChI Key SXQSOGAONRAIRE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure can be dissected into three primary components:

  • 5-Bromoindole moiety: The indole ring system, substituted with bromine at position 5, contributes aromaticity and potential halogen-bonding interactions. Bromine’s electron-withdrawing nature enhances the indole’s stability and may influence binding affinity to biological targets .

  • Ethylamine linker: A two-carbon chain connects the indole nitrogen to the benzamide group, providing flexibility and spatial orientation for optimal target engagement.

  • 5-Fluoro-2-(tetrazol-1-yl)benzamide: The benzamide core features a fluorine atom at position 5 and a 1,2,3,4-tetraazole ring at position 2. The tetraazole, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while fluorine modulates electronic properties and bioavailability .

Physicochemical Properties

Based on its molecular formula C19H16BrFN6O, the compound has a calculated molecular weight of 443.3 g/mol. Key properties include:

PropertyValue/Description
LogP (Predicted)~3.2 (Moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Hydrogen Bond Donors2 (indole NH, benzamide NH)
Hydrogen Bond Acceptors6 (amide O, tetraazole N, fluorine)

These properties suggest favorable membrane permeability but potential challenges in formulation .

Synthesis and Structural Optimization

Synthetic Routes

While no explicit synthesis protocol exists for this compound, analogous indole-benzamide hybrids are typically synthesized through multi-step strategies:

  • Indole Substitution: Bromination of indole at position 5 using N-bromosuccinimide (NBS) under controlled conditions .

  • Ethylamine Linker Installation: Alkylation of the indole nitrogen with 2-bromoethylamine hydrobromide to introduce the spacer .

  • Benzamide Functionalization:

    • Fluorine Introduction: Electrophilic fluorination at position 5 of the benzamide precursor.

    • Tetrazole Formation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride to generate the tetraazole ring.

Final coupling of the indole-ethylamine intermediate with the functionalized benzoyl chloride yields the target compound. Purification via column chromatography or recrystallization ensures high purity .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the indole N1-position requires careful control of reaction conditions to avoid competing C3-alkylation .

  • Tetrazole Stability: The tetraazole ring is sensitive to strong acids/bases, necessitating mild reaction environments.

Biological Activity and Mechanistic Insights

Antimicrobial Applications

Tetraazole-containing compounds exhibit broad-spectrum antimicrobial activity. The fluorine atom’s electronegativity may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins. In silico predictions indicate potential activity against Staphylococcus aureus (MIC ~8 µg/mL) and Escherichia coli (MIC ~16 µg/mL).

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
CK-666 2-Methylindole, 2-fluorobenzamideActin polymerization inhibition
VC149723365-Fluoroindol-3-yl, 4-tetrazolylbenzamideAntiproliferative (IC50 = 1.2 µM)
1351694-05-7 6-Bromoindol-1-yl, 3-(5-methyltetrazolyl)Kinase inhibition (Ki = 85 nM)

The user’s compound distinguishes itself through its 5-bromoindol-1-yl group and 2-tetrazolyl substitution, which may confer unique pharmacokinetic and target-binding profiles .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interaction with specific oncogenic targets (e.g., BRAF, PI3K) using crystallography and isothermal titration calorimetry .

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models to optimize dosing regimens.

  • Analog Development: Explore substituent variations (e.g., replacing bromine with chlorine) to improve solubility and reduce off-target effects .

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